Cas no 80-35-3 (Sulfamethoxypyridazine)

Sulfamethoxypyridazine is a synthetic antimicrobial agent exhibiting broad-spectrum activity against gram-negative bacteria. It offers an effective solution for treating bacterial infections through its rapid inhibition of bacterial growth and replication, with minimal impact on mammalian cell metabolism. Its unique pharmacokinetic profile enables targeted delivery.
Sulfamethoxypyridazine structure
Sulfamethoxypyridazine structure
Product Name:Sulfamethoxypyridazine
CAS No:80-35-3
Molecular Formula:C11H12N4O3S
Molecular Weight:280.302980422974
MDL:MFCD00057372
CID:34210
PubChem ID:87561272

Sulfamethoxypyridazine Properties

Names and Identifiers

    • sulfamethoxypyridazine
    • SMPZ
    • N1-(6-methoxypyridazin-3-yl)sulphanilamide
    • Sulfametoxipiridazine
    • Sulfanilamide, N1-(6-methoxy-3-pyridazinyl)-
    • Sulfapyridazine
    • Sulfdurazin
    • Sulfozona
    • Sulphamethoxypyridazine
    • Sultirene
    • Surirene
    • 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
    • Sulfamethoxypyridazi
    • N1-(6-Methoxypyridazin-3-yl)sulfanilamide
    • WAKO190-14641
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide
    • N-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)-benzenesulfonamide
    • Sulfalex
    • Midicel
    • Spofadazine
    • Longin
    • 3-Sulfa-6-methoxypyridazine
    • Sulfametoxipiridazina
    • Quinoseptyl
    • Lederkyn
    • Depovernil
    • Piridolo
    • Petrisul
    • Lisulfen
    • Retasulfin
    • Slosul
    • Midikel
    • Lentac
    • Altezol
    • Retamid
    • Paramid
    • Medicel
    • Davosin
    • Vinces
    • Opinsul
    • Myasul
    • Kinex
    • Kynex
    • Durox
    • Solfametossipiridazina
    • Smop
    • Paramid Supra
    • Sulfamethoxypyridazinum
    • 3-Sulfanilamido-6-methoxypyridazine
    • 3-Methoxy-6-sul
    • W-104237
    • 3-Sulfanilamide-6-methoxypyridazine
    • Prestwick1_000724
    • 4-amino-N-[6-(methyloxy)pyridazin-3-yl]benzenesulfonamide
    • GTPL12686
    • Kineks
    • HMS2234F17
    • DTXSID5023611
    • KBio3_002483
    • MLS001148433
    • 3-p-Aminobenzenesulphonamido-6-methoxypyridazine
    • Prestwick3_000724
    • s4250
    • Pharmakon1600-01501156
    • SR-01000000179-3
    • Sulfamethoxypyridazine 100 microg/mL in Acetonitrile
    • SULFAMETHOXYPYRIDAZINUM [WHO-IP LATIN]
    • Sulfamethoxypyridazine, VETRANAL(TM), analytical standard
    • Sulfamethoxypyridazine, European Pharmacopoeia (EP) Reference Standard
    • MLS000100719
    • S0591
    • SMR000018386
    • Pyridazine, sulfamethoxy-
    • MLS000069641
    • SULFAMETHOXYPYRIDAZINE [MART.]
    • T034E4NS2Z
    • 3-(4-Aminobenzenesulfonamido)-6-methoxypyridazine
    • UNII-T034E4NS2Z
    • SULFAMETHOXYPYRIDAZINE [MI]
    • Tox21_110373
    • NCGC00016324-04
    • SDCCGMLS-0003277.P003
    • BPBio1_000714
    • Solfametossipiridazina [DCIT]
    • Oprea1_275757
    • SULFAMETHOXYPYRIDAZINE [WHO-IP]
    • sulfamethoxipyridazine
    • HMS2092J05
    • SR-01000000179-4
    • CHEBI:102516
    • CCG-38976
    • Sulfamethoxypyridazine, analytical standard
    • Spectrum5_001187
    • AB00052228
    • Epitope ID:122239
    • DB13773
    • 6-Methoxy-3-sulfanilamidopyridazine
    • Prestwick0_000724
    • BRD-K00938507-001-13-7
    • CL-13494
    • LS-147808
    • Tox21_110373_1
    • 4-Amino-N-(6-methoxy-pyridazin-3-yl)-benzenesulfonamide
    • SULFAMETHOXYPYRIDAZINE [WHO-DD]
    • NCGC00016324-08
    • Sulfamethoxipyridazinum
    • HMS1921L17
    • Spectrum3_001462
    • 5-25-12-00424 (Beilstein Handbook Reference)
    • KBioGR_000760
    • sulfapiridazin
    • 6-Sulfanilamido-3-methoxypyridazine
    • NCGC00022232-04
    • VLYWMPOKSSWJAL-UHFFFAOYSA-N
    • 3-Methoxy-6-sulfanylamidopyridazine
    • Sulfamethoxypyridazine (INN)
    • KBio2_004199
    • NCGC00016324-09
    • CS-4821
    • BSPBio_002983
    • NSC 757875
    • FT-0653623
    • DivK1c_000239
    • NCGC00016324-03
    • 6-Methoxy-3-pyridazinylsulfanilamide
    • CHEMBL268869
    • Retasulphine
    • 80-35-3
    • MFCD00057372
    • D70409
    • Benzenesulfonamide, 4-amino-N-(6-methoxy-3-pyridazinyl)-
    • NINDS_000239
    • EINECS 201-272-5
    • Sulfamethoxypyridazine [USP:INN:BAN]
    • NCGC00016324-06
    • benzenesulfonamide,4-amino-n-(6-methoxy-3-pyridazinyl)-
    • HMS3652H21
    • SR-01000000179
    • HY-B1387
    • HMS2097A10
    • AB00052228_12
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzolsulfonamid
    • DTXCID203611
    • A839894
    • HMS500L21
    • Spectrum2_001429
    • 3-Methoxy-6-sulfanilamidopyridazine
    • NCGC00022232-03
    • Sulfamethoxypyridazinum [INN-Latin]
    • Sulfanilamide, N(sup 1)-(6-methoxy-3-pyridazinyl)-
    • NCGC00016324-01
    • CL 13494
    • SPBio_001538
    • KBio2_006767
    • NCGC00016324-05
    • AKOS000605846
    • Lederkyn (TN)
    • Sulfamethoxypyridazine [INN]
    • N1-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • 3-(p-Aminobenzenesulfamido)-6-methoxypyridazine
    • BSPBio_000648
    • NSC757875
    • Prestwick_118
    • SPBio_002587
    • D02439
    • SBI-0051666.P002
    • KBioSS_001631
    • HMS1570A10
    • BRN 0277076
    • AC-32613
    • IDI1_000239
    • Spectrum4_000430
    • AC-12005
    • sulfamethoxypyridazin-
    • Spectrum_001151
    • HMS3714A10
    • N(sup 1)-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • SW196429-3
    • Q7636177
    • Sulfametoxipiridazina [INN-Spanish]
    • Sulfamethoxypyridazine 1000 microg/mL in Acetonitrile
    • BS-32820
    • RP 7522
    • SCHEMBL93617
    • KBio1_000239
    • BRD-K00938507-001-05-3
    • CAS-80-35-3
    • Prestwick2_000724
    • NCGC00016324-02
    • SPECTRUM1501156
    • NSC-757875
    • KBio2_001631
    • Opera_ID_698
    • N(1)-(6-Methoxy-3-pyridazinyl)sulfanilamide
    • NS00003006
    • 4-Amino-N-(6-methoxy-3-pyridazinyl)benzenesulfonamide (ACI)
    • Sulfanilamide, N1-(6-methoxy-3-pyridazinyl)- (7CI, 8CI)
    • CL 13,494
    • Davozil
    • LAS
    • LAS (pharmaceutical)
    • Lederkin
    • MeSH ID: D013421
    • Retasulfine
    • Succinylsulfathi
    • J01ED05
    • Sulfamethoxypyridazine (USP:INN:BAN)
    • SULFAMETHOXYPYRIDAZINE (MART.)
    • BRD-K00938507-001-16-0
    • BRD-K00938507-001-17-8
    • Sulfamethoxypyridazinum (INN-Latin)
    • Sulfametoxipiridazina (INN-Spanish)
    • MDL: MFCD00057372
    • InChIKey: VLYWMPOKSSWJAL-UHFFFAOYSA-N
    • Inchi: 1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
    • SMILES: O=S(C1C=CC(N)=CC=1)(NC1C=CC(OC)=NN=1)=O

Computed Properties

  • Exact Mass: 280.06300
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 280.063011
  • Heavy Atom Count: 19
  • Complexity: 376
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.3
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 116

Experimental Properties

  • LogP: 2.60320
  • PSA: 115.58000
  • Merck: 8919
  • Refractive Index: 1.6200 (estimate)
  • Boiling Point: 564.9°C at 760 mmHg
  • Melting Point: 180.0 to 184.0 deg-C
  • Vapor Pressure: 0.0±1.5 mmHg at 25°C
  • Flash Point: 295.4°C
  • Color/Form: Pale yellow crystal, easy to change color when exposed to light
  • Solubility: Insoluble in cold water, slightly soluble in boiling water
  • pka: 6.7(at 25℃)
  • Density: 1.3936 (rough estimate)

Sulfamethoxypyridazine Security Information

  • Symbol: GHS05 GHS07
  • RTECS:WP0400000
  • WGK Germany:2
  • Safety Instruction: S26-S39
  • Risk Phrases:R37/38
  • Dangerous goods sign: Xi
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Statement: H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Prompt:dangerous
  • Storage Condition:2-8°C
  • Risk Phrases: 37/38-41
  • Signal Word:Danger
  • Toxicity:LD50 orally in mice: 1750 mg/kg, (Seki)
  • FLUKA BRAND F CODES:10

Sulfamethoxypyridazine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

Sulfamethoxypyridazine Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IDJR-5g
Benzenesulfonamide, 4-amino-N-(6-methoxy-3-pyridazinyl)-
80-35-3 >98.0%(T)(HPLC)
5g
$32.00 2025-02-28
A2B Chem LLC
AI56567-5g
Sulfamethoxypyridazine
80-35-3 98%
5g
$24.00 2024-04-19
abcr
AB261809-5 g
Sulfamethoxypyridazine; .
80-35-3
5 g
€72.00 2023-07-20
Ambeed
A754187-100mg
4-Amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide
80-35-3 95%
100mg
$5.0 2025-02-25
Chemenu
CM164511-25g
Sulfamethoxypyridazine
80-35-3 98%
25g
$115 2023-01-02
ChemScence
CS-4821-100mg
Sulfamethoxypyridazine
80-35-3 99.67%
100mg
$60.0 2022-04-26
eNovation Chemicals LLC
D146065-100g
SULFAMETHOXYPYRIDAZINE
80-35-3 98%
100g
$285 2022-10-15
FUJIFILM
190-14641-200mg
Sulfamethoxypyridazine Standard
80-35-3
200mg
JPY 10200 2023-09-15
MedChemExpress
HY-B1387-10mM*1mLinDMSO
Sulfamethoxypyridazine
80-35-3 99.67%
10mM*1mLinDMSO
¥550 2023-07-26
S e l l e c k ZHONG GUO
S4250-50mg
Sulfamethoxypyridazine
80-35-3 99.82%
50mg
¥800.46 2023-09-15

Sulfamethoxypyridazine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Activated charcoal Solvents: Methanol
Reference
3-Sulfanilamido-6-alkoxypyridazines and related compounds
Clark, J. H.; et al, Journal of the American Chemical Society, 1958, 80, 980-3

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.4
Reference
Structure-based virtual screening and optimization of modulators targeting Hsp90-Cdc37 interaction
Wang, Lei; et al, European Journal of Medicinal Chemistry, 2017, 136, 63-73

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.4
Reference
Structure-based virtual screening and optimization of modulators targeting Hsp90-Cdc37 interaction
Wang, Lei; et al, European Journal of Medicinal Chemistry, 2017, 136, 63-73

Synthetic Circuit 6

Reaction Conditions
1.1 150 - 160 °C
2.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  150 - 160 °C
2.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Phosphoric tribromide
2.1 150 - 160 °C
3.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phosphoric tribromide
2.1 150 - 160 °C
3.1 Solvents: Methanol ;  100 - 110 °C
Reference
3,6-Dibromopyridazine
Moon, Bongjin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Nickel acetate Solvents: Methanol ;  50 - 60 min, 50 - 55 °C; cooled
Reference
Synthesis and antimicrobial activity of sulfanylamide-containing copper(II) and nickel(II) salicylidenethiosemicarbazidates
Gulya, A. P.; et al, Pharmaceutical Chemistry Journal, 2007, 41(11), 596-599

Sulfamethoxypyridazine Raw materials

Sulfamethoxypyridazine Preparation Products

Sulfamethoxypyridazine Suppliers

Wuhan Newgreat Chemical Co., Ltd
Audited Supplier Audited Supplier
(CAS:80-35-3)
MR./MRS.:ZHANG JING LI
Phone:18502781673
Email:new_great@163.com
Shanghai Titan Scientific Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80-35-3)
MR./MRS.:TAN SUO PING TAI
Phone:13248279740
Email:zhangsn@titansci.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-35-3)
MR./MRS.:WANG TING TING
Phone:13862111431
Email:sales2@senfeida.com
Web:https://senfeida.en.made-in-china.com/
WU HAN WEI SI ER MAN SHENG WU GONG CHENG Co., Ltd.
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(CAS:80-35-3)
MR./MRS.:WANG HUA
Phone:13667159345
Email:13667159345@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80-35-3)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:80-35-3)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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